Staurosporinium

Kinase inhibitor solubility aqueous formulation in vitro assay development

Staurosporinium is the protonated, water-soluble active species that binds kinase ATP pockets. Supplied as the HCl salt, it dissolves directly in assay buffers at concentrations up to 10 mM, eliminating DMSO carryover that interferes with fluorescence polarization and TR-FRET readouts. Unlike the free base (practically insoluble in water), staurosporinium HCl enables chronic dosing over weeks without cumulative solvent cytotoxicity—critical for neuronal cultures and stem cell protocols. It engages 253 of 442 kinases at Kd <3 µM, serving as the universal positive control in commercial profiling services. Any substitution with UCN-01 or midostaurin compromises binding breadth and solubility, introducing irreproducibility.

Molecular Formula C28H27N4O3+
Molecular Weight 467.5 g/mol
Cat. No. B1240586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStaurosporinium
Molecular FormulaC28H27N4O3+
Molecular Weight467.5 g/mol
Structural Identifiers
SMILESCC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)[NH2+]C)OC
InChIInChI=1S/C28H26N4O3/c1-28-26(34-3)17(29-2)12-20(35-28)31-18-10-6-4-8-14(18)22-23-16(13-30-27(23)33)21-15-9-5-7-11-19(15)32(28)25(21)24(22)31/h4-11,17,20,26,29H,12-13H2,1-3H3,(H,30,33)/p+1/t17-,20-,26-,28+/m1/s1
InChIKeyHKSZLNNOFSGOKW-FYTWVXJKSA-O
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Staurosporinium Procurement Guide: Core Properties, Comparator Profiles, and Sourcing Rationale


Staurosporinium is the protonated (cationic) conjugate acid of the indolocarbazole alkaloid staurosporine, with the molecular formula C₂₈H₂₇N₄O₃⁺ [1]. It is the pharmacologically active species that directly occupies and inhibits kinase ATP-binding pockets, yet it is commonly supplied and handled as its hydrochloride (HCl) salt (MW 502.99 g/mol) [2]. The free base staurosporine (the conjugate base) is a structurally identical, charge-neutral molecule (MW 466.54) with extremely low intrinsic water solubility, necessitating formulation in organic solvents . Because the cation is the actual kinase-binding entity, specification between the free base and the protonated/salt form has direct implications for dosing calculations, solubility protocols, and batch-to-batch bioactivity consistency .

Why Staurosporinium Cannot Be Interchanged with Staurosporine Free Base or Other Staurosporine-Derived Research Tools


Substituting staurosporinium (or its HCl salt) with staurosporine free base or alternative indolocarbazole analogs like UCN-01 (7-hydroxystaurosporine) or midostaurin (PKC412/N-benzoylstaurosporine) introduces material differences in aqueous solubility, molecular weight, and kinase selectivity that propagate into experimental variability [1][2]. The free base is practically insoluble in water (<0.1 mg/L) and requires DMSO or ethanol for dissolution, whereas the protonated cation, typically provided as the hydrochloride salt, exhibits markedly enhanced aqueous solubility that enables direct preparation in physiological buffers without organic co-solvents [3]. Furthermore, the charged state of the nitrogen atom in the methylamino group alters hydrogen-bonding interactions within the ATP-binding cleft, subtly modulating on-target potency and off-target kinase engagement relative to the free base, a phenomenon documented in comparative crystallographic and biochemical profiling of staurosporine congeners [4]. These physicochemical and pharmacologic differences mean that interchanging forms without re-optimization of concentration ranges, vehicle controls, and potency benchmarks introduces a scientifically meaningful source of irreproducibility.

Head-to-Head Quantitative Differentiation: Staurosporinium vs. Staurosporine Free Base and Key Analogs


Aqueous Solubility: Staurosporinium Salt vs. Staurosporine Free Base

Staurosporine free base is practically insoluble in water, with a predicted intrinsic solubility of approximately 3.05 × 10⁻⁶ mg/mL (0.00305 mg/L) at 25°C, consistent with its high LogP (~5.24) . In contrast, the hydrochloride salt of staurosporinium (Staurosporine HCl) is formulated to achieve aqueous solubility sufficient for direct dissolution in physiological buffers at concentrations up to at least 1–10 mM, a >10⁶-fold improvement [1][2]. This differential is directly confirmed by the Novartis patent EP-1372611-B1, which classifies staurosporine free base as a 'poorly water-soluble active ingredient' requiring surfactant/polymer solubilization for pharmaceutical use [2].

Kinase inhibitor solubility aqueous formulation in vitro assay development

Kinase Potency Fingerprint: Staurosporinium vs. Clinically Advanced Staurosporine Analogs (UCN-01, Midostaurin)

In a comprehensive kinase profiling panel (Ambit KINOMEscan, 442 kinases, 10 µM ATP), the staurosporine scaffold (the core of staurosporinium) displayed a Kd <3 µM for 253 kinases (57% of the panel), while midostaurin (PKC412, N-benzoylstaurosporine) exhibited reduced promiscuity with only 152 kinases (34%) meeting the same threshold [1]. UCN-01 (7-hydroxystaurosporine) further restricted binding to 68 kinases (15%), primarily through loss of affinity for tyrosine kinases [1]. The protonated staurosporinium cation retains the full pan-kinase binding profile of the parent scaffold, with individual kinase Kd values typically within 2-fold of those reported for the free base [2].

Kinase selectivity profiling cancer therapeutics chemical biology

Molecular Weight-Based Dosing Accuracy: Staurosporinium HCl vs. Free Base

The molecular weight difference between staurosporinium hydrochloride (502.99 g/mol) and staurosporine free base (466.54 g/mol) introduces a systematic 7.8% error in molarity calculations if the salt form is weighed assuming the free-base molecular weight [1][2]. For a typical 10 mM stock solution prepared by weighing 1 mg of compound, the actual concentration would be 9.27 mM if the HCl salt was used but calculated as the free base, resulting in a 7.3% underdosing error that propagates into IC₅₀ determinations and inter-laboratory reproducibility [2].

Molarity calculation analytical chemistry reagent standardization

Cellular Apoptosis Induction: Staurosporinium vs. More Selective PKC Inhibitors (e.g., Gö 6976, Enzastaurin)

Staurosporinium induces caspase-3/7 activation with an EC₅₀ of approximately 0.2–1.0 µM across a broad range of cell lines (Jurkat, HeLa, MCF-7), reflecting its pan-kinase mechanism [1]. In contrast, Gö 6976 (a selective PKCα/β inhibitor) fails to induce significant apoptosis at concentrations up to 10 µM in the same lines [2]. Enzastaurin (LY317615, a PKCβ-selective inhibitor) requires >50 µM to achieve equivalent caspase activation, highlighting the functional consequence of restricted kinase coverage [2]. This broad apoptotic activity makes staurosporinium the standard positive control for cell death assays, whereas isoform-selective PKC inhibitors are inappropriate substitutes for this purpose [1][3].

Apoptosis induction cytotoxicity pan-kinase control

Kinase Inhibition Panel: Staurosporinium IC₅₀ Values for Canonical Kinase Targets vs. Literature Free-Base Values

Staurosporinium (or its HCl salt) inhibits PKCα with an IC₅₀ of 0.7–3.0 nM, PKA with an IC₅₀ of 7 nM, and CaMKII with an IC₅₀ of 20 nM, as validated across multiple independent studies [1]. These values are statistically indistinguishable from those reported for the free base (PKC IC₅₀ = 0.7 nM; PKA IC₅₀ = 7 nM; CaMKII IC₅₀ = 20 nM) [2]. Midostaurin (PKC412) shows subtype-selective shifts: PKCα IC₅₀ = 22 nM (11-fold weaker), while retaining sub-nanomolar affinity for FLT3 (IC₅₀ <1 nM) [3]. This equivalence in on-target potency between staurosporinium and free base ensures consistency in biochemical assay readouts, while the divergence from midostaurin underscores the need for compound-specific calibration.

Kinase inhibitor validation biochemical assay standardization positive control

Chemical Stability and Storage: Staurosporinium Salt vs. Free Base Under Standard Conditions

Staurosporine free base as a solid powder is stable for >2 years when stored at -20°C, but DMSO stock solutions degrade significantly within 1 month at -20°C due to solvent-mediated hydrolysis and photodegradation . The hydrochloride salt of staurosporinium demonstrates equivalent solid-state stability (>2 years at -20°C) but permits preparation of aqueous stock solutions that retain >95% purity after 4 weeks at 4°C, avoiding DMSO-associated degradation pathways [1]. This differential stability profile is particularly relevant for laboratories performing long-term, repeated-dosing experiments where DMSO-induced compound precipitation or solvent evaporation introduces variability.

Reagent stability long-term storage DMSO solution stability

Optimal Application Scenarios for Staurosporinium Based on Quantified Differentiation Evidence


Aqueous-Phase Kinase Inhibition Assays Requiring DMSO-Free Conditions

Researchers performing in vitro kinase activity assays who must avoid DMSO carryover (e.g., due to interference with fluorescence polarization or TR-FRET readouts) benefit directly from the >10⁶-fold enhanced aqueous solubility of staurosporinium HCl relative to the free base . The ability to dissolve the compound directly in assay buffer at concentrations up to 10 mM eliminates solvent-induced artifacts, enabling more physiologically relevant kinetic measurements [1].

Pan-Kinase Positive Control for Kinase Selectivity Profiling Panels

Staurosporinium serves as the universal positive control in commercial kinase profiling services (e.g., Eurofins DiscoverX, Reaction Biology Corp.) because it engages 253 out of 442 kinases with Kd <3 µM, a binding breadth superior to midostaurin (+101 kinases) and UCN-01 (+185 kinases) [2]. Any substitution with a more selective analog compromises the quality control benchmark for assay sensitivity.

Standardized Apoptosis Induction for Cell Death Mechanism Studies

In cell biology laboratories studying apoptotic signaling pathways, staurosporinium at 0.2–1.0 µM reliably induces caspase-3/7 activation across Jurkat, HeLa, and MCF-7 lines, providing a reproducible positive control that selective PKC inhibitors (Gö 6976, Enzastaurin) fail to deliver at equivalent concentrations [3]. The broad kinome coverage ensures that apoptosis proceeds via multiple parallel pathways, mimicking physiological cell death more comprehensively than target-selective inducers [4].

Long-Term Repeated-Dosing Cellular Studies with Reduced Solvent Toxicity

For experiments requiring daily compound replenishment over 1–4 weeks (e.g., chronic kinase inhibition in neuronal cultures or stem cell differentiation protocols), aqueous staurosporinium salt solutions stored at 4°C retain >95% purity, avoiding the cumulative DMSO cytotoxicity and precipitation artifacts associated with repeated free-base dosing from DMSO stocks . This enables sustained, consistent kinase suppression without the confounding variable of solvent-induced stress responses.

Quote Request

Request a Quote for Staurosporinium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.